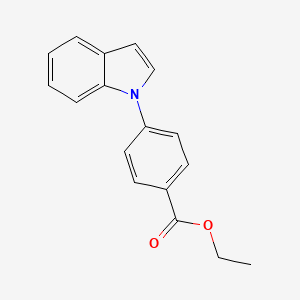

1-(4-Ethoxycarbonylphenyl)indole

描述

Structure

3D Structure

属性

分子式 |

C17H15NO2 |

|---|---|

分子量 |

265.31 g/mol |

IUPAC 名称 |

ethyl 4-indol-1-ylbenzoate |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)14-7-9-15(10-8-14)18-12-11-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3 |

InChI 键 |

HBFDGZWXBCWZNT-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

产品来源 |

United States |

Computational Chemistry and Theoretical Investigations of 1 4 Ethoxycarbonylphenyl Indole

Electronic Structure Analysis

The electronic characteristics of 1-(4-Ethoxycarbonylphenyl)indole are fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these properties.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For a molecule like this compound, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

These calculations would likely be performed using a functional such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d,p) or larger) to provide a good description of the electronic distribution. nih.govnih.gov The geometry of the indole (B1671886) and phenyl rings, as well as the orientation of the ethoxycarbonyl group, would be key focal points. It is expected that the nitrogen of the indole ring and the attached phenyl ring would not be perfectly coplanar due to steric hindrance, resulting in a twisted conformation. Similar computational studies on related N-arylindoles have explored such rotational barriers. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. sgu.edu.in

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system. Conversely, the LUMO would likely have significant contributions from the electron-withdrawing ethoxycarbonylphenyl group. The HOMO-LUMO gap would provide a quantitative measure of the energy required to excite an electron from the ground state, which is relevant for understanding its electronic absorption properties.

A hypothetical representation of HOMO-LUMO energies for similar aromatic compounds is presented in the table below. The actual values for this compound would require specific calculations.

| Orbital | Hypothetical Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.9 |

| Gap | 3.9 |

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor).

In the case of this compound, the MESP would likely show a region of high electron density (negative potential) around the oxygen atoms of the ethoxycarbonyl group, making them susceptible to electrophilic attack. The indole ring, particularly the C3 position, is also expected to exhibit negative potential. Conversely, the hydrogen atoms of the molecule would represent regions of positive potential. The MESP can serve as a robust predictor for substituent effects on chemical reactions. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound.

Elucidation of Reaction Pathways and Transition States

The synthesis of N-arylindoles often proceeds through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation. Computational studies can model these reaction pathways to determine the energies of intermediates and transition states. nih.gov

For the synthesis of this compound, a computational study would involve modeling the reaction between indole and an appropriate ethyl 4-halobenzoate in the presence of a catalyst. By calculating the energy profile of the reaction, researchers can identify the rate-determining step and understand the factors that control the reaction's efficiency and selectivity. Such studies have been performed for similar reactions, providing valuable mechanistic insights. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis

While not always applicable for smaller, relatively rigid molecules, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of molecules over time, especially in different solvent environments. nih.govnih.gov For this compound, MD simulations could be used to explore the rotational dynamics around the N-C bond connecting the indole and phenyl rings, as well as the flexibility of the ethyl chain in the ethoxycarbonyl group.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of published computational studies specifically detailing the theoretical prediction of spectroscopic properties for this compound. Consequently, detailed research findings and data tables for its predicted UV-Vis, IR, and NMR spectra are not available at this time.

For a molecule like this compound, such theoretical predictions would typically be carried out using a variety of well-established computational methods. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the standard for geometry optimization and the subsequent prediction of spectroscopic data. nih.govnih.gov

The theoretical UV-Vis absorption spectrum would generally be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the peaks in the UV-Vis spectrum.

The theoretical infrared (IR) spectrum is typically calculated from the harmonic vibrational frequencies determined through DFT calculations. scielo.org.za The resulting vibrational modes are often visualized to aid in the assignment of specific peaks in the experimental spectrum to the stretching and bending of particular bonds within the molecule.

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the isotropic magnetic shielding tensors of the nuclei. nih.gov These values are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Although specific theoretical data for this compound is not present in the current body of scientific literature, the methodologies described are standard practice and would be the anticipated approach for any future computational investigation of this compound's spectroscopic properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indole Based Compounds

Design Principles for Analogues of 1-(4-Ethoxycarbonylphenyl)indole

The design of analogues based on the this compound scaffold is primarily guided by the intended biological target and the desired pharmacological effect. The core structure itself presents several key features that can be systematically modified. These include the indole (B1671886) ring, the phenyl ring, and the ethoxycarbonyl group.

A crucial design principle involves the strategic placement of substituents on both the indole and phenyl rings to modulate the electronic and steric properties of the molecule. For instance, in the development of antitubercular agents based on N-phenylindoles, it has been observed that substituents at the para-position of the N-phenyl ring are generally optimal for activity. researchgate.net The introduction of hydrophobic groups at this position has been shown to result in compounds with considerable activity against Mycobacterium tuberculosis. researchgate.net

Furthermore, the ethoxycarbonyl group, an ester, can be hydrolyzed to the corresponding carboxylic acid. This transformation is a key design consideration, as the carboxylic acid moiety can act as a critical pharmacophore, forming key interactions with biological targets. For example, in the design of GPR40 agonists, a carboxylic acid group is crucial for forming a polar interaction network with specific amino acid residues like Arg183 and Arg258. nih.gov Therefore, this compound is often considered a prodrug or a synthetic intermediate for the more active carboxylic acid form, 1-(4-carboxyphenyl)indole.

The indole nitrogen itself plays a role in molecular interactions. For instance, in GPR40 agonists, the indole N-H can form a hydrogen bond with the backbone amide carbonyl oxygen of Leu138, influencing receptor binding affinity. nih.gov When designing analogues, the preservation or modification of this interaction potential is a key consideration.

Influence of Substituent Variations on Molecular Architecture

The introduction of different substituents onto the this compound core can significantly alter its molecular architecture, which in turn influences its biological activity. These variations can affect the molecule's shape, size, and electronic distribution.

Substitutions on the Indole Ring:

Modifications on the indole nucleus can have a profound impact. For example, in a series of 3-phenyl-1H-indoles evaluated for antimycobacterial activity, the introduction of a methyl group at the 2-position of the indole ring, combined with specific substituents on the 3-phenyl ring, led to potent compounds. nih.gov Conversely, substitutions at the 5-position of the indole ring with groups like methyl or methoxy (B1213986) also modulated the activity, with a chlorine atom at this position in conjunction with a methoxy-substituted phenyl ring resulting in a highly effective molecule. nih.gov

Substitutions on the N-Phenyl Ring:

As previously mentioned, the position and nature of substituents on the N-phenyl ring are critical. In the context of antitubercular N-phenylindole derivatives, both electron-donating and electron-withdrawing groups have been explored. researchgate.net While para-substitution is generally preferred, the specific group can fine-tune the activity. For example, hydrophobic substituents such as phenyl, piperidyl, isopropyl, t-butyl, and bromine at the para-position have yielded compounds with significant anti-TB activity. researchgate.net

The following table summarizes the influence of substituent variations on the activity of related indole derivatives:

| Compound Class | Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

| N-phenylindole derivatives | para-position of N-phenyl | Hydrophobic groups (phenyl, piperidyl, etc.) | Increased anti-TB activity | researchgate.net |

| 3-phenyl-1H-indoles | 2-position of indole | Methyl group | Enhanced antimycobacterial activity (in combination with other substituents) | nih.gov |

| 3-phenyl-1H-indoles | 5-position of indole | Chlorine atom | Increased antimycobacterial activity (in combination with a methoxy-phenyl group) | nih.gov |

Conformational Analysis and Molecular Recognition Studies

The three-dimensional conformation of this compound and its analogues is a critical determinant of their interaction with biological targets. Molecular recognition is highly dependent on the shape and electronic surface of the ligand, which must complement the binding site of the target protein.

Computational methods, such as molecular modeling and docking studies, are invaluable tools for understanding these conformational preferences and predicting binding modes. For instance, in the study of indole-based HIV-1 fusion inhibitors, docking calculations revealed a consensus pose for active compounds, with the rank order of binding matching their biological activity. nih.gov This highlights the importance of a specific molecular shape for fitting into the hydrophobic pocket of the gp41 protein. nih.govnih.gov

The relative orientation of the indole and phenyl rings is a key conformational feature. The rotational barrier around the N-C1 bond (connecting the indole nitrogen to the phenyl ring) will determine the accessible conformations. The presence of substituents on either ring can influence this rotational freedom and stabilize certain conformations over others.

Strategies for Modulating Molecular Properties for Targeted Applications

Several strategies can be employed to modulate the molecular properties of this compound to enhance its suitability for specific applications. These strategies often focus on improving pharmacokinetic properties such as solubility, stability, and bioavailability, as well as refining the pharmacodynamic profile for better potency and selectivity.

Improving Solubility and Bioavailability:

A common strategy is the introduction of polar functional groups or ionizable moieties. The ethoxycarbonyl group itself can be hydrolyzed to the more polar carboxylic acid, which can improve aqueous solubility. Further modifications, such as the introduction of amino groups or other polar substituents on the indole or phenyl rings, can also be employed. For example, in the development of cannabinoid CB1 receptor agonists from an indole-3-carboxamide scaffold, structural variations were explored with the specific aim of introducing water solubility. rsc.org

Enhancing Potency and Selectivity:

Fine-tuning the substituent pattern is the primary strategy for enhancing potency and selectivity. This involves a systematic exploration of different functional groups at various positions of the scaffold to optimize interactions with the target binding site. For example, in the development of CysLT1 selective antagonists from 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at different positions of the indole ring had a significant impact on potency, with substitution at position 7 being the most favorable for a methoxy group.

Modulating Metabolic Stability:

Metabolic stability is a crucial parameter for drug candidates. The this compound scaffold can be modified to block or alter sites of metabolic attack. For instance, the introduction of fluorine atoms or other metabolically robust groups at positions prone to oxidation can enhance the compound's half-life.

The following table outlines some strategies for property modulation:

| Desired Property | Strategy | Example from Related Compounds | Reference |

| Increased Solubility | Introduction of polar/ionizable groups | Hydrolysis of ester to carboxylic acid; introduction of amino groups. | rsc.org |

| Enhanced Potency | Systematic substituent variation | Methoxy group at the 7-position of the indole ring in CysLT1 antagonists. | |

| Improved Metabolic Stability | Blocking metabolic hotspots | Introduction of metabolically stable groups like fluorine. |

Advanced Applications and Functional Materials Research Involving Indole Scaffolds

Exploration in Optoelectronic Applications

The electron-rich nature of the indole (B1671886) ring system makes it an excellent building block for materials used in optoelectronic devices. The delocalized π-system can be readily modified to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for applications in organic electronics.

Indole derivatives have been investigated as components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, indole-containing compounds can function as host materials, emitters, or charge-transporting materials. The introduction of an N-aryl group can enhance the thermal stability and morphological properties of the material, which are crucial for device longevity and performance. For instance, derivatives of 2-phenylindole (B188600) have been successfully employed as host materials in green phosphorescent OLEDs, demonstrating low turn-on voltages and high brightness. Similarly, indolocarbazole derivatives have been utilized as emitters in highly efficient OLEDs, showcasing the potential of fused indole systems in achieving high color purity and efficiency. orgsyn.org The presence of an electron-withdrawing group on the N-phenyl substituent, such as the ethoxycarbonyl group in 1-(4-Ethoxycarbonylphenyl)indole, can influence the charge-injection and transport properties, potentially leading to more balanced charge transport and improved device efficiency. nih.gov

In the realm of OFETs, the planarity and extended π-conjugation of indole derivatives are advantageous for achieving high charge carrier mobility. While specific studies on this compound in OFETs are not widely reported, the general principles of organic semiconductor design suggest that its structural features could be beneficial. The ability to form ordered molecular packing in the solid state is a key determinant of OFET performance, and the N-phenylindole scaffold provides a versatile platform for achieving this.

Indole derivatives have emerged as promising components in dye-sensitized solar cells (DSSCs), primarily as electron donors in metal-free organic dyes. The typical architecture of these dyes is a donor-π-acceptor (D-π-A) system, where the indole moiety serves as the electron-donating unit. Upon photoexcitation, an electron is transferred from the donor, through the π-bridge, to the acceptor, which is anchored to the semiconductor (e.g., TiO2) surface.

Research has shown that modifying the indole donor can significantly impact the performance of the DSSC. For example, novel indole-based co-sensitizers with a donor-donor-acceptor (D-D-A) architecture have been developed, where an auxiliary electron-donating group is attached to the indole moiety. pcbiochemres.com In one study, a co-sensitizer named DBA-4, when used with a ruthenium-based sensitizer, significantly enhanced the light-harvesting capability and suppressed charge recombination, leading to a power conversion efficiency of 10.12%. pcbiochemres.com While the exact structure of DBA-4 is not detailed here, this highlights the potential of engineered indole donors. The this compound structure, with its N-phenyl group, could be a key component in such designs, where the phenyl ring acts as part of the donor system or a linker to other functionalities. The electronic nature of the substituent on the phenyl ring is crucial; an electron-withdrawing group like ethoxycarbonyl would modulate the HOMO level of the dye, which in turn affects the driving force for dye regeneration and the open-circuit voltage of the cell.

Table 1: Performance of DSSCs with Indole-Based Dyes

| Dye System | Power Conversion Efficiency (PCE) | Key Feature |

|---|---|---|

| DBA-4 (co-sensitizer) | 10.12% | Enhanced light harvesting and suppressed charge recombination. pcbiochemres.com |

| Thieno[2,3-b]indole-based dye (IK 3) | 6.3% | Utilizes a thieno[2,3-b]indole donor for efficient charge transfer. openmedicinalchemistryjournal.com |

This table presents data for illustrative indole-based dye systems to highlight the potential of the scaffold.

The significant intramolecular charge transfer (ICT) characteristics of push-pull indole derivatives make them excellent candidates for non-linear optical (NLO) materials. NLO materials are crucial for applications in optical communications, data storage, and optical signal processing. The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β).

Studies on various indole-containing chromophores have demonstrated their potential for high NLO activity. nih.govnih.gov These molecules typically feature an indole donor connected to a strong electron acceptor through a π-conjugated bridge. The introduction of an N-aryl group can further enhance the NLO properties by extending the conjugation and modifying the charge transfer characteristics. For instance, indole-based chromophores with a tricyanofuran acceptor have shown large hyperpolarizability values. mdpi.com The this compound molecule itself possesses a donor (indole) and an acceptor-functionalized aryl group, which is a fundamental requirement for NLO activity. The ethoxycarbonyl group, being electron-withdrawing, would enhance the push-pull nature of the system, likely leading to a significant NLO response.

Table 2: NLO Properties of Representative Indole Derivatives

| Indole Chromophore | Key Structural Feature | Significance |

|---|---|---|

| Indole-7-carboxyldehyde (I7C) | Carbonyl group on the indole ring | High dipole moment and hyperpolarizability suggest good NLO behavior. nih.gov |

| Ind-VQonV-TCF | Divinylquinoxalinone π-bridge and TCF acceptor | Significant increase in first hyperpolarizability compared to shorter bridge analogues. mdpi.com |

This table showcases examples of indole derivatives investigated for their NLO properties.

Role in Ligand Chemistry and Catalysis

The indole nucleus and its derivatives can also play a role in coordination chemistry and catalysis, acting as ligands for transition metals.

While the use of indoles as ligands is less common than their other applications, N-arylindoles can coordinate to metal centers. The nitrogen atom of the indole ring can act as a σ-donor, and the π-system of the indole and the attached aryl group can participate in π-bonding interactions with the metal. The electronic properties of the ligand, which can be tuned by substituents on the aryl ring, will influence the stability and reactivity of the resulting metal complex.

In the case of this compound, the electron-withdrawing nature of the ethoxycarbonyl group would reduce the electron-donating ability of the indole nitrogen. This could be beneficial in certain catalytic reactions where a less electron-rich metal center is desired. For example, in some cross-coupling reactions, electron-deficient ligands can promote reductive elimination, which is often the product-forming step. While specific catalytic applications of this compound as a ligand are not extensively documented, the principles of ligand design suggest its potential in this area. The synthesis of N-arylindoles itself often employs transition metal catalysis, such as the Buchwald-Hartwig amination or the Ullmann condensation, where the indole reacts with an aryl halide in the presence of a palladium or copper catalyst. mdpi.com

Building Blocks for Polymeric and Supramolecular Materials

The rigid and planar structure of the indole ring, combined with its versatile functionalization, makes it an attractive building block for the construction of polymers and supramolecular assemblies.

N-arylindoles can be incorporated into polymer backbones to create materials with tailored electronic and thermal properties. For example, polyimides containing indole moieties have been synthesized and shown to possess enhanced mechanical strength and thermal stability. nih.gov The N-phenyl group in this compound provides a point for polymerization, or the entire molecule could be used as a monomer in condensation reactions. The resulting polymers could find applications as high-performance plastics or as active materials in electronic devices.

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are used to construct well-defined, higher-order structures. The N-H group of the indole ring is a hydrogen bond donor, and the aromatic system is capable of π-π stacking. While the nitrogen in this compound is substituted, the indole ring and the phenyl ring can still participate in π-stacking interactions. The carbonyl group of the ethoxycarbonyl substituent can act as a hydrogen bond acceptor. These interactions can be exploited to direct the self-assembly of these molecules into ordered structures like liquid crystals, gels, or crystalline solids with interesting properties. youtube.com The study of supramolecular assemblies of pyridine- and pyrazole-based coordination compounds has shown how non-covalent interactions can stabilize layered assemblies, a principle that can be extended to indole-based systems. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). slideshare.netjchps.com

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 1-(4-Ethoxycarbonylphenyl)indole, specific proton signals confirm the presence of both the indole (B1671886) and the 4-ethoxycarbonylphenyl moieties. The ethoxy group gives rise to a characteristic triplet and quartet pattern. The three protons of the methyl group (CH₃) typically appear as a triplet, while the two protons of the methylene (B1212753) group (CH₂) present as a quartet due to coupling with the adjacent methyl protons. The aromatic protons of the phenyl and indole rings resonate in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing insights into the substitution pattern.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further evidence for the compound's structure by detailing the carbon framework. Key signals include those for the carbonyl carbon of the ester group, the carbons of the ethoxy group, and the distinct carbons of the indole and phenyl rings. The chemical shifts of these carbon atoms are influenced by their electronic environment, confirming the connectivity of the different structural fragments.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~8.1-7.2 | Multiplet | Aromatic Protons (Indole and Phenyl Rings) |

| ¹H | ~4.4 | Quartet | -OCH₂CH₃ |

| ¹H | ~1.4 | Triplet | -OCH₂CH₃ |

| ¹³C | ~166 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~140-110 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~61 | Singlet | -OCH₂CH₃ |

| ¹³C | ~14 | Singlet | -OCH₂CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. numberanalytics.comdummies.com The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

A strong absorption band is typically observed in the region of 1725-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. udel.edupressbooks.pub The presence of aromatic rings (both the indole and phenyl moieties) is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. udel.eduvscht.cz Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ range. udel.eduucla.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethoxy group) |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1280, ~1100 | C-O Stretch | Ester |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can reveal the loss of specific fragments, such as the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃), providing further confirmation of the compound's structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. illinois.eduaga-analytical.com.pl The compound is spotted on a TLC plate coated with a stationary phase (like silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system. Visualization can be achieved using UV light, as the aromatic rings in the molecule will absorb UV radiation, or by using chemical staining agents. libretexts.orgepfl.ch

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique used for the separation, identification, and quantification of components in a mixture. nih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govmdpi.com The compound would have a characteristic retention time under specific chromatographic conditions. HPLC analysis can provide a highly accurate assessment of the compound's purity by detecting even trace amounts of impurities.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing N-arylindoles exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a key research focus. Future efforts will likely concentrate on the development of novel catalytic systems that can achieve the synthesis of 1-(4-ethoxycarbonylphenyl)indole and its analogs with higher yields and under milder reaction conditions. A significant limitation of many current methods is the reliance on expensive and potentially toxic precious metal catalysts. researchgate.net

Integration of Advanced Computational Techniques for Rational Design

The use of computational chemistry and molecular modeling is becoming increasingly integral to the rational design of new molecules with desired properties. For this compound and its derivatives, computational techniques can provide valuable insights into their electronic structure, conformational preferences, and potential interactions with biological targets or other molecules.

Molecular docking studies, for example, can predict the binding modes and affinities of these compounds with specific proteins, guiding the design of more potent and selective inhibitors for various therapeutic targets. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of indole (B1671886) derivatives with their observed biological activity, enabling the prediction of the activity of novel compounds before their synthesis. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Exploration of New Functionalization Strategies for Diverse Applications

The versatility of the indole core allows for a wide range of functionalization strategies to be employed, leading to a diverse array of derivatives with unique properties. nih.gov Future research will undoubtedly focus on exploring new ways to modify the this compound scaffold to tailor its properties for specific applications.

A key challenge in indole chemistry is achieving site-selective functionalization, particularly at the less reactive positions of the indole ring. researchgate.netnih.gov The development of novel directing groups and catalytic systems that can precisely control the position of functionalization will open up new avenues for creating structurally complex and diverse indole derivatives. This includes strategies for C-H functionalization, which offer a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov The ability to introduce a wide variety of functional groups at different positions of the indole ring will be crucial for expanding the potential applications of these compounds in areas such as organic electronics, sensor technology, and medicinal chemistry.

Interdisciplinary Research with Materials Science and Engineering

The unique photophysical and electronic properties of indole-based compounds make them attractive candidates for applications in materials science and engineering. The this compound scaffold, with its potential for extended conjugation and intermolecular interactions, could be a valuable building block for the development of novel organic materials.

Interdisciplinary collaborations between chemists, materials scientists, and engineers will be essential to fully explore the potential of these compounds. Research in this area could focus on the design and synthesis of this compound-containing polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of these materials through chemical modification of the indole scaffold could lead to the development of more efficient and stable organic electronic devices.

| Compound Name |

| This compound |

| Indole |

| N-arylindoles |

| 4-aminoindole |

Interactive Data Table: Research Focus on Indole Derivatives

| Research Area | Key Objectives | Relevant Techniques | Potential Applications |

| Novel Synthesis | Develop efficient, cost-effective, and green synthetic methods. | Transition-metal-free catalysis, one-pot reactions, microwave synthesis. | Large-scale production for industrial and pharmaceutical use. |

| Computational Design | Predict molecular properties and biological activity. | Molecular docking, QSAR, DFT calculations. | Accelerated drug discovery, rational design of new materials. |

| Functionalization | Achieve site-selective modification of the indole core. | C-H activation, directed ortho-metalation, cross-coupling reactions. | Diverse chemical libraries for screening, fine-tuning of properties. |

| Materials Science | Create novel organic electronic materials. | Polymerization, thin-film deposition, device fabrication and testing. | OLEDs, OPVs, OFETs, sensors. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxycarbonylphenyl)indole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step procedures, such as Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the ethoxycarbonylphenyl group. For example, intermediates can be synthesized via nucleophilic substitution of indole derivatives with 4-ethoxycarbonylphenyl halides. Characterization relies on IR spectroscopy (to confirm functional groups like C=O stretching at ~1700 cm⁻¹), ¹H/¹³C NMR (to verify regioselectivity and substituent integration), and X-ray crystallography for unambiguous structural confirmation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity products.

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : A combination of ¹H NMR (to resolve aromatic protons and substituent environments), ¹³C NMR (to identify carbonyl carbons at ~165–170 ppm), and mass spectrometry (ESI-MS for molecular ion detection) is standard. Single-crystal XRD is definitive for bond-length and angle validation, as demonstrated in studies of analogous indole derivatives . DFT calculations (e.g., B3LYP/6-31G* basis sets) can optimize geometries and validate experimental data, ensuring alignment between computational and observed spectra .

Q. What common chemical reactions are observed in this compound derivatives?

- Methodological Answer : The ethoxycarbonyl group facilitates hydrolysis to carboxylic acids under acidic/basic conditions. Electrophilic substitution (e.g., nitration, halogenation) occurs at the indole C3 position due to its electron-rich nature. Nucleophilic additions (e.g., Grignard reagents) may target the carbonyl group. Cross-coupling reactions (e.g., Buchwald-Hartwig amination) can introduce aryl/alkyl groups . Reaction progress is monitored via TLC and HPLC , with yields optimized by controlling temperature and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions).

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09 with M06-2X functionals) model HOMO-LUMO gaps to predict charge-transfer behavior. Molecular Electrostatic Potential (MEP) maps identify nucleophilic (indole ring) and electrophilic (carbonyl group) sites . Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra for photophysical studies. Validation against experimental data (e.g., XRD bond lengths) ensures accuracy .

Q. How should researchers resolve contradictions in spectral or bioactivity data for this compound?

- Methodological Answer : Discrepancies in NMR/IR spectra may arise from tautomerism or solvent effects. Use variable-temperature NMR or deuterated solvents to assess dynamic processes. For bioactivity conflicts (e.g., inconsistent IC₅₀ values), standardize assay conditions (pH, cell lines) and validate purity via HPLC-MS (>95% purity threshold). Statistical tools (e.g., ANOVA , t-tests ) quantify variability, while control experiments (e.g., negative/positive controls) isolate confounding factors .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation, methoxy groups) and test against target enzymes (e.g., kinases, cyclooxygenases). Molecular docking (AutoDock Vina) predicts binding modes, while MD simulations (AMBER) assess stability over time. Correlate electronic properties (HOMO energy, dipole moments) with bioactivity using QSAR models . Bioisosteric replacement of the ethoxycarbonyl group (e.g., with sulfonamides) can enhance solubility or affinity .

Q. How can crystallography elucidate the solid-state behavior of this compound?

- Methodological Answer : Grow single crystals via slow evaporation (acetonitrile/ethanol mixtures) and collect XRD data (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELX software resolves disorder or thermal motion. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Compare with DFT-optimized gas-phase structures to assess packing effects .

Methodological Best Practices

- Synthetic Optimization : Screen catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) and solvents (DMF vs. THF) to maximize yields. Use DoE (Design of Experiments) for reaction parameter optimization .

- Data Validation : Cross-reference NMR shifts with predicted values (ChemDraw) and public databases (PubChem). For crystallography, ensure R-factors < 0.05 and CCDC deposition for reproducibility .

- Toxicity Profiling : Use in silico tools (ADMET Predictor) to assess pharmacokinetics and prioritize low-toxicity derivatives for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。